![molecular formula C18H21NO2 B269467 N-(2,4-dimethylphenyl)-3-isopropoxybenzamide](/img/structure/B269467.png)
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide, commonly known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMP is a white crystalline powder that is soluble in organic solvents and is commonly used as a research chemical.
Mechanism of Action
The mechanism of action of DIMP involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. DIMP binds to the active site of the COX-2 enzyme, preventing its activity and reducing the production of prostaglandins.
Biochemical and Physiological Effects:
DIMP has been found to have significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. DIMP has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
DIMP has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It has also been extensively studied, with a significant amount of data available on its properties and effects. However, one of the limitations of DIMP is that it has limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several potential future directions for research on DIMP. One area of interest is the development of new drugs based on the structure of DIMP for the treatment of pain and inflammation. Another area of interest is the investigation of the antioxidant properties of DIMP and its potential applications in the prevention and treatment of oxidative stress-related diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of DIMP are needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of DIMP involves the reaction of 2,4-dimethylphenylamine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
DIMP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
Product Name |
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-7-5-6-15(11-16)18(20)19-17-9-8-13(3)10-14(17)4/h5-12H,1-4H3,(H,19,20) |
InChI Key |
JILSYOONCQBCEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
Origin of Product |
United States |
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